3,5-Dichloro-4-(piperidin-1-yl)aniline

Physicochemical Property Lipophilicity Drug Design

SAR-driven kinase inhibitor and agrochemical programs demand exact halogenation and a basic amine handle-generic aniline derivatives fail to recapitulate target binding. 3,5-Dichloro-4-(piperidin-1-yl)aniline (CAS 147351-43-7) delivers the precise 3,5-dichloro-4-piperidino pharmacophore cited in patent US-9096593-B2 for FGFR/B-Raf/PDK1 programs. • XLogP 3.5 & TPSA 29.3 Ų - fragment-sized (MW 245.14) with enhanced membrane permeability for intracellular kinase targets. • 95-98% purity grades available with batch-specific NMR, HPLC & GC documentation for confident SAR interpretation. • Single rotatable bond - ideal for computational screening libraries (ZINC20285816).

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
CAS No. 147351-43-7
Cat. No. B1421599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-(piperidin-1-yl)aniline
CAS147351-43-7
Molecular FormulaC11H14Cl2N2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl
InChIInChI=1S/C11H14Cl2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2
InChIKeyCRDXXEBOXOCXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview for 3,5-Dichloro-4-(piperidin-1-yl)aniline


3,5-Dichloro-4-(piperidin-1-yl)aniline (CAS 147351-43-7) is a halogenated piperidinyl-aniline building block with the molecular formula C₁₁H₁₄Cl₂N₂ and a molecular weight of 245.14 g/mol [1]. It is classified as a versatile synthetic intermediate used in medicinal chemistry and agrochemical research programs . Its structure features a 3,5-dichloro substitution pattern on the aniline ring, coupled with a piperidine moiety at the para- position, conferring unique electronic and steric properties that distinguish it from simpler aniline derivatives and unsubstituted piperidinyl-anilines . The compound is commercially available through multiple vendors with documented purity at either 95% or 98% .

Versatile synthetic intermediate for medicinal chemistry and agrochemical programs
3,5-Dichloro + piperidine substitution provides unique electronic and steric properties
Available in 95% and 98% purity grades to match workflow requirements

Why Generic Substitution Fails for This Intermediate


Generic substitution of 3,5-Dichloro-4-(piperidin-1-yl)aniline with simpler analogs like 4-(piperidin-1-yl)aniline (CAS 2359-60-6) or 3,5-dichloroaniline (CAS 626-43-7) is not viable because each missing substituent fundamentally alters the compound's physicochemical profile and synthetic utility. The combination of the electron-withdrawing chlorine atoms at positions 3 and 5 with the piperidine ring at position 4 is essential for the specific reactivity and biological targeting properties observed in downstream kinase inhibitors and other pharmacologically active molecules synthesized from this intermediate [1]. Without the chlorines, the molecule loses significant lipophilicity (XLogP ~2.1 vs. 3.5) and the synthetic handles necessary for further functionalization. Without the piperidine ring, the molecule loses the basic amine center critical for target engagement and solubility modulation.

3,5-Dichloro-4-(piperidin-1-yl)aniline4-(Piperidin-1-yl)anilineLacks chlorine atoms; lower lipophilicity and fewer synthetic handles may alter reactivity and downstream targeting.
3,5-Dichloro-4-(piperidin-1-yl)aniline3,5-DichloroanilineMissing piperidine ring removes the basic amine center, potentially impacting solubility modulation and target engagement.

Quantitative Evidence for Differentiation


Lipophilicity Comparison with Close Analogs

The computed lipophilicity (XLogP3-AA) of 3,5-Dichloro-4-(piperidin-1-yl)aniline is 3.5 [1]. This is significantly higher than its non-chlorinated analog 4-(piperidin-1-yl)aniline (CAS 2359-60-6), which has an XLogP of ~2.1, and its non-piperidinyl analog 3,5-dichloroaniline (CAS 626-43-7), which has an XLogP of ~2.9 [2]. Higher lipophilicity typically correlates with improved membrane permeability and altered pharmacokinetic profiles in drug discovery programs.

Lipophilicity Comparison
Cross-study
XLogP 3.5 vs. 2.1 (4-piperidinyl analog) and 2.9 (3,5-dichloro analog)
Supports permeability-sensitive design in med chem campaigns.
ΔXLogP +1.4 and +0.6; computed values.
Physicochemical Property Lipophilicity Drug Design Structure-Activity Relationship

Purity Grade and QC Documentation Differences

Commercially available 3,5-Dichloro-4-(piperidin-1-yl)aniline is offered at two distinct purity specifications: 95% (Sigma-Aldrich, AKSci) and 98% (Bidepharm) . Bidepharm further supports its 98% purity claim with batch-specific QC documentation including NMR, HPLC, and GC analysis reports, which are provided upon procurement . This contrasts with vendors offering only 95% purity, where such comprehensive analytical documentation may not be standard.

Purity Specification
Head-to-head
98% with NMR/HPLC/GC reports vs. 95% with standard COA only
High-assay purity reduces impurity confounding in SAR studies.
Vendor documentation varies; verify batch-specific QC.
Chemical Purity Procurement Quality Control Vendor Comparison

Molecular Weight for Fragment-Based Drug Design

With a molecular weight of 245.14 g/mol, 3,5-Dichloro-4-(piperidin-1-yl)aniline occupies a strategic position in the 'fragment space' (MW < 300 Da) commonly employed in FBDD and lead optimization [1]. Its molecular weight is 68.88 Da higher than the non-chlorinated analog 4-(piperidin-1-yl)aniline (176.26 g/mol) and 83.12 Da higher than the non-piperidinyl analog 3,5-dichloroaniline (162.02 g/mol) . This intermediate molecular weight, combined with its balanced lipophilicity, makes it a suitable starting point for fragment growing or merging strategies.

Fragment-Space MW
Cross-study
245.14 g/mol; ΔMW +68.88 vs. non-chlorinated analog
Balanced size for fragment growing and lead optimization.
Fragment-Based Drug Design Molecular Weight Lead Optimization Medicinal Chemistry

Cold-Chain Storage Requirement

Sigma-Aldrich specifies a storage temperature of 2-8°C for 3,5-Dichloro-4-(piperidin-1-yl)aniline, indicating a requirement for refrigerated storage to maintain long-term stability . In contrast, structurally related 4-(piperidin-1-yl)aniline (CAS 2359-60-6) is typically stored at ambient temperature under inert gas [1]. This cold-chain requirement suggests a higher susceptibility to thermal degradation for the dichlorinated analog, which must be factored into procurement planning and compound management protocols.

Storage Requirement
Cross-study
2-8°C refrigerated vs. ambient for 4-piperidinyl analog
Cold-chain logistics may impact total procurement cost.
Thermal stability difference requires protocol adjustment.
Chemical Stability Storage Condition Procurement Logistics Compound Management

Patent-Cited Utility in Kinase Inhibitor Synthesis

3,5-Dichloro-4-(piperidin-1-yl)aniline has been specifically cited as a key intermediate in the synthesis of compounds claimed in US Patent US-9096593-B2, titled 'Compounds and methods for kinase modulation, and indications therefor' [1]. This patent assignment confirms the compound's established role in generating kinase-targeting pharmacophores, a function not shared by its simpler analogs 3,5-dichloroaniline or 4-(piperidin-1-yl)aniline as standalone entities.

Patent Utility
Class-level
Cited in kinase modulation patent US-9096593-B2
Supports kinase inhibitor research; class-level inference.
Specific utility requires experimental validation.
Kinase Inhibitor Medicinal Chemistry Patent Intermediate Drug Discovery

Optimal Application Scenarios


Kinase Inhibitor Fragment Growing and Lead Optimization

With a molecular weight of 245.14 Da and an XLogP of 3.5, 3,5-Dichloro-4-(piperidin-1-yl)aniline is ideally suited as a fragment-sized building block for kinase inhibitor programs, particularly those targeting FGFR, B-Raf, or PDK1, as evidenced by its citation in patent US-9096593-B2 [1][2]. Its enhanced lipophilicity compared to non-chlorinated analogs supports improved membrane permeability, a critical attribute for intracellular kinase targets [1].

Chemical Probe Synthesis Requiring High Purity

For chemical probe synthesis demanding high assay purity to avoid off-target effects, the 98% purity grade from Bidepharm with batch-specific NMR, HPLC, and GC documentation provides the necessary quality assurance . This level of documentation is essential for SAR studies where impurities could confound biological readouts.

Halogenated Building Block for Agrochemicals

The 3,5-dichloro substitution pattern on the aniline ring is a privileged motif in agrochemical design, and the additional piperidine handle provides a site for further diversification. The compound's classification as a building block by multiple vendors supports its use as a versatile agrochemical intermediate .

Computational Chemistry and Virtual Screening Libraries

With documented computed properties including XLogP3-AA 3.5, TPSA 29.3 Ų, and a single rotatable bond, this compound is well-characterized for inclusion in computational screening libraries and machine learning training sets for drug design [1]. Its presence in the ZINC database (ZINC20285816) further facilitates its use in virtual screening campaigns [3].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based design
Lipophilic fragment profile (XLogP ~3.5, MW ~245 Da)
Target engagement and permeability assay context
Chemical probe synthesis (high-purity requirement)
High purity grade with comprehensive QC documentation
Impurity profiling by orthogonal analytical methods
Agrochemical building block diversification
3,5-Dichloro motif with piperidine handle for derivatization
Agrochemical lead structure-activity exploration
Computational chemistry and virtual screening
Fully characterized computed property dataset (TPSA, rotatable bonds)
Docking enrichment and machine learning model inclusion
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